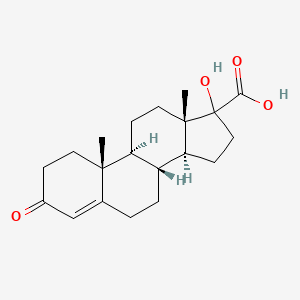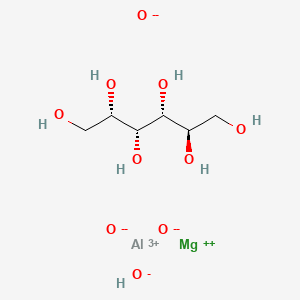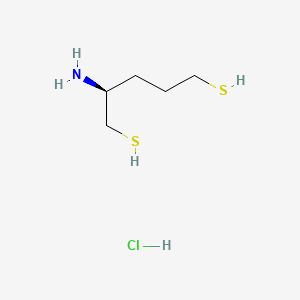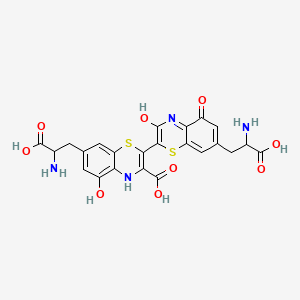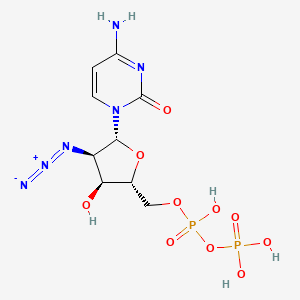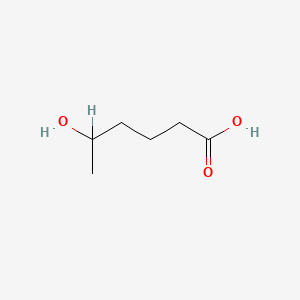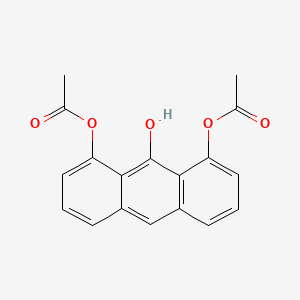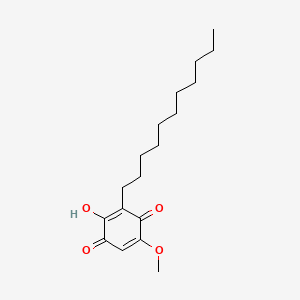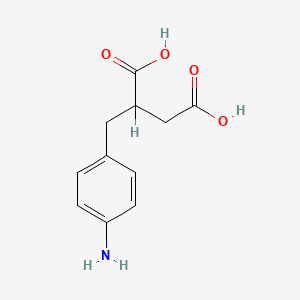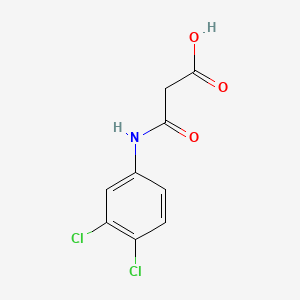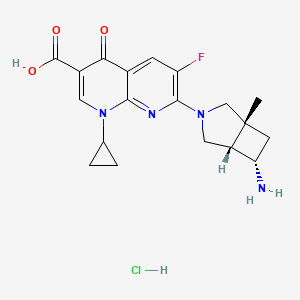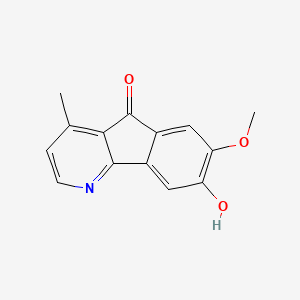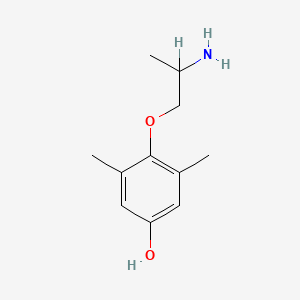
Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-
概要
説明
Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group, two methyl groups at positions 3 and 5, and a 2-aminopropoxy group at position 4 of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of a suitable precursor, such as 4-chloro-3,5-dimethylphenol, with 2-aminopropanol under basic conditions. The reaction typically requires a strong base like sodium hydroxide or potassium carbonate and is carried out in a polar solvent such as dimethyl sulfoxide or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
- Phenol, 4-(2-hydroxypropoxy)-3,5-dimethyl-
- Phenol, 4-(2-methoxypropoxy)-3,5-dimethyl-
- Phenol, 4-(2-ethoxypropoxy)-3,5-dimethyl-
Comparison: Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- is unique due to the presence of the 2-aminopropoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with hydroxy, methoxy, or ethoxy groups, the amino group can participate in additional hydrogen bonding and electrostatic interactions, potentially enhancing its reactivity and biological activity.
特性
IUPAC Name |
4-(2-aminopropoxy)-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12/h4-5,9,13H,6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOSWRCXWBDSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968334 | |
| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53566-99-7 | |
| Record name | 4-Hydroxymexiletine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-AMINOPROPOXY)-3,5-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M8AQ3NDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: p-Hydroxymexiletine is primarily formed through the aromatic hydroxylation of mexiletine in the liver. This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2D6 isoform. [, , ]
A: Yes, the CYP2D6 enzyme exhibits genetic polymorphism, meaning individuals can have different variations of this gene, leading to varying enzyme activity levels. Individuals categorized as "poor metabolizers" due to certain CYP2D6 gene variations exhibit significantly lower p-hydroxymexiletine formation compared to "extensive metabolizers." [, , ]
A: Yes, drugs that inhibit CYP2D6 activity, like quinidine, can significantly decrease the formation of p-hydroxymexiletine. This inhibition can lead to altered mexiletine pharmacokinetics, potentially requiring dosage adjustments. [, ]
A: Understanding p-hydroxymexiletine formation is crucial as it directly impacts mexiletine's clearance from the body. Reduced formation of this metabolite, whether due to genetic factors or drug interactions, can lead to elevated mexiletine levels, potentially increasing the risk of side effects. [, ]
A: Several techniques, including high-performance liquid chromatography (HPLC) coupled with various detection methods like fluorescence and tandem mass spectrometry (LC-MS/MS), are commonly employed to accurately measure p-hydroxymexiletine levels in biological samples. [, , , ]
A: Yes, the fungus Cunninghamella echinulata has proven valuable in studying mexiletine metabolism. This fungus possesses a cytochrome P450 system analogous to humans and can metabolize mexiletine to produce both p-hydroxymexiletine and hydroxymethylmexiletine, making it a useful model for in vitro studies. []
A: Research in rats suggests that streptozotocin-induced diabetes doesn't significantly affect the formation of p-hydroxymexiletine, even though it influences the pharmacokinetics of mexiletine enantiomers and another metabolite, hydroxymethylmexiletine. []
A: Yes, studies using human liver microsomes have demonstrated stereoselectivity in the formation of p-hydroxymexiletine. This suggests that the two enantiomers of mexiletine might be metabolized at different rates by CYP2D6, potentially impacting their pharmacokinetic profiles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


